molecular formula C16H21N3OS B11166427 2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11166427
M. Wt: 303.4 g/mol
InChI Key: FARZTKJRJGJJRK-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound with a complex structure that includes a thiadiazole ring, a phenylpropyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenylpropyl group and the dimethylpropanamide moiety. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.

    Introduction of the Phenylpropyl Group: This step may involve the use of phenylpropyl halides or similar reagents to attach the phenylpropyl group to the thiadiazole ring.

    Formation of the Dimethylpropanamide Moiety: This can be done by reacting the intermediate compound with dimethylpropanamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, and bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and phenylpropyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the thiadiazole ring and the phenylpropyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H21N3OS/c1-16(2,3)14(20)17-15-19-18-13(21-15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,19,20)

InChI Key

FARZTKJRJGJJRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2

Origin of Product

United States

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